CUDC-101

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S547933
  • CAS No. : 1012054-59-9
  • Molecular Formula : C24H26N4O4
  • Molecular Weight : 434.49
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number

1012054-59-9

Product Name

CUDC-101

IUPAC Name

7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide

Molecular Formula

C24H26N4O4

Molecular Weight

434.49

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

INCHI

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)

INCHI Key

PLIVFNIUGLLCEK-UHFFFAOYSA-N

SMILES

O=C(NO)CCCCCCOC1=CC2=C(NC3=CC=CC(C#C)=C3)N=CN=C2C=C1OC

Solubility

Soluble in DMSO, not in water

Synonyms

CUDC101; CUDC 101; CUDC-101.

Shell Life

>2 years if stored properly

CUDC-101 is a multi-targeted, small-molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor tyrosine kinase (EGFR/ErbB1), and human epidermal growth factor receptor 2 tyrosine kinase (HER2/neu or ErbB2) with potential antineoplastic activity. HDAC/EGFR/HER2 inhibitor CUDC-101 inhibits the activity of these three enzymes but the exact mechanism of action is presently unknown. This agent may help overcome resistance to inhibition of EGFR and Her2 through a simultaneous, synergistic inhibition of EGFR, Her2, and HDAC.

1. Cai, Xiong; Zhai, Hai-Xiao; Wang, Jing; Forrester, Jeffrey; Qu, Hui; Yin, Ling; Lai, Cheng-Jung; Bao, Rudi; Qian, Changgeng. Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (2010), 53(5), 2000-2009. CODEN: JMCMAR ISSN:0022-2623. CAN 152:326271 AN 2010:170333
2. Morphy, Richard. Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Journal of Medicinal Chemistry (2010), 53(4), 1413-1437. CODEN: JMCMAR ISSN:0022-2623. CAN 152:183130 AN 2009:1315799
3. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao; Bao, Rudi. Preparation of 4-phenylaminoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors containing a zinc binding moiety and formulation containing them. U.S. Pat. Appl. Publ. (2009), 116 pp. CODEN: USXXCO US 2009111772 A1 20090430 CAN 150:472748 AN 2009:524181
4. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao. Preparation of tartaric acid salts or complexes of quinazoline compounds containing a zinc binding moiety as EGFR tyrosine kinase inhibitors. PCT Int. Appl. (2009), 169pp. CODEN: PIXXD2 WO 2009035718 A1 20090319 CAN 150:352185 AN 2009:336937
5. Cai, Xiong; Qian, Changgeng; Gould, Stephen; Zhai, Haixiao. Multi-functional small molecules as anti-proliferative agents and their preparation. PCT Int. Appl. (2008), 494pp. CODEN: PIXXD2 WO 2008033747 A2 20080320 CAN 148:355828 AN 2008:353001
6. Qian, Changgeng; Cai, Xiong; Gould, Stephen; Zhai, Haixiao. Preparation of quinazoline based EGFR inhibitors containing a zinc binding moiety. PCT Int. Appl. (2008), 210 pp. CODEN: PIXXD2 WO 2008033749 A2 20080320 CAN 148:355813 AN 2008:351417

  
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